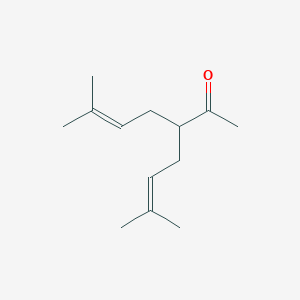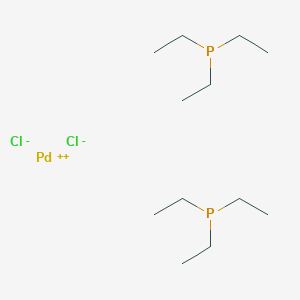
trans-Dichlorobis(triethylphosphine)palladium(II)
Overview
Description
“trans-Dichlorobis(triethylphosphine)palladium(II)” is used in the coupling of C-C bonds and also as pharmaceutical and organic intermediates . It is a catalyst of choice in hydrogenation, hydrosilation, carbonylation, oxidation, elimination, reduction, allyl acetate isomerization, dimerization of 1,3-dienes, and C-C bond formation such as Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .
Synthesis Analysis
The synthesis of “trans-Dichlorobis(triethylphosphine)palladium(II)” involves various reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides, coupling reaction of aryl bromides with vinylic acetates .Molecular Structure Analysis
The molecular formula of “trans-Dichlorobis(triethylphosphine)palladium(II)” is C36H30Cl2P2Pd . The InChI Key is YNHIGQDRGKUECZ-UHFFFAOYSA-L .Chemical Reactions Analysis
“trans-Dichlorobis(triethylphosphine)palladium(II)” is used in various chemical reactions. It is used in hydrogenation, hydrosilation, carbonylation, oxidation, elimination, reduction, allyl acetate isomerization, dimerization of 1,3-dienes, and C-C bond formation such as Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .Physical And Chemical Properties Analysis
“trans-Dichlorobis(triethylphosphine)palladium(II)” is a yellow powder . It is insoluble in water but soluble in benzene and toluene . Its molecular weight is 701.90 g/mol .Scientific Research Applications
Crystal Structure Characterization : Trans-dichlorobis(triphenylphosphine)palladium(II) has been characterized to have a square planar geometry with palladium residing on an inversion center, according to Stark and Whitmire (Stark & Whitmire, 1997).
Photoisomerization Studies : The photoisomerization of trans-dihalogenobis(tri-n-propylphosphine)palladium(II) complexes in various solvents has been studied, highlighting the impact of the co-ordinating halide and excitation wavelength on quantum yields, as noted by Cusumano et al. (Cusumano et al., 1981).
Organometallic Polymer Synthesis : Research by Fratoddi et al. demonstrates the use of trans-dichlorobis(tributylphosphine)palladium(II) in synthesizing p-conjugated organometallic polymers, highlighting the role of the precursor's configuration and reaction conditions in polymer formation (Fratoddi et al., 2007).
Catalysis in Organic Synthesis : Akazome et al. found that a system involving dichlorobis(triphenylphosphine)palladium–tin(II) chloride effectively catalyzes the transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives (Akazome et al., 1991).
Photolysis and Isomerization : Studies by Goh and Mok on the photolysis of cis and trans square planar complexes of dichlorobis(triethylphosphine)platinum(II) and palladium(II) provide insights into the quantum yield of isomerization and the effect of oxygen (Goh & Mok, 1977).
Recyclable Catalysts : Talhami et al. demonstrated that physically entrapped dichlorobis(triphenylphosphine)palladium(II) within a silica sol–gel matrix serves as an efficient and recyclable catalyst for cross-coupling reactions (Talhami et al., 2006).
Complex Formation with Perfluorovinyl : Research by Rest et al. has shown the formation of various complexes when bis(triethylphosphine)nickel dichloride interacts with perfluorovinylmagnesium bromide, indicating the versatility of dichlorobis(triethylphosphine)palladium(II) in forming new compounds (Rest et al., 1967).
Crystal Data Analysis : Ranninger's study provides crystal data for trans-dichlorobis(imidazole)palladium(II), adding to the understanding of the structural properties of similar palladium(II) compounds (Ranninger, 1979).
Mechanism of Action
The mechanism of action of “trans-Dichlorobis(triethylphosphine)palladium(II)” involves its use as a catalyst in various reactions. It is used in hydrogenation, hydrosilation, carbonylation, oxidation, elimination, reduction, allyl acetate isomerization, dimerization of 1,3-dienes, and C-C bond formation such as Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .
Safety and Hazards
“trans-Dichlorobis(triethylphosphine)palladium(II)” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
palladium(2+);triethylphosphane;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIEUXPCUIEL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Dichlorobis(triethylphosphine)palladium(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







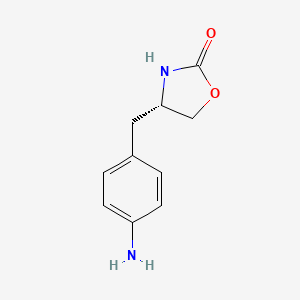
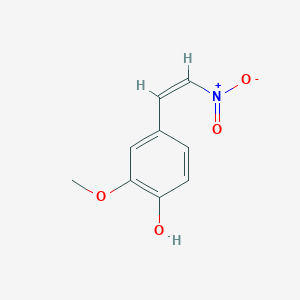

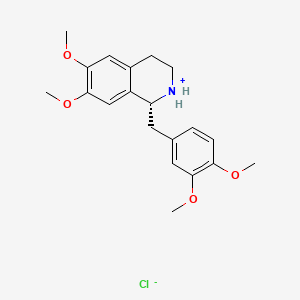

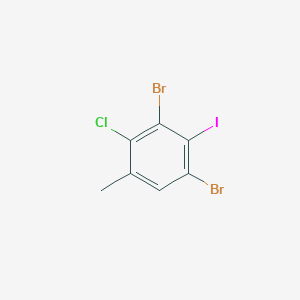

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780820.png)
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide](/img/structure/B7780833.png)
